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Compound of Interest

Bis(2,4,5-trichloro-6-
Compound Name:
carbopentoxyphenyl) oxalate

Cat. No.: B1194982

This technical guide provides a comprehensive overview of the molecular structure of Bis[2,4,5-
trichloro-6-(pentyloxycarbonyl)phenyl] oxalate, commonly known as CPPO. It is intended for
researchers, scientists, and professionals in drug development and related fields who require a
detailed understanding of this chemiluminescent compound. This document covers the core
structural details, spectroscopic characterization, and the mechanism of its renowned light-
emitting properties.

Introduction

Bis[2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl] oxalate (CPPO) is a key active ingredient in
chemiluminescent light sources, most notably in glow sticks.[1] Its utility stems from a highly
efficient chemical reaction that produces visible light without the need for heat or an external
light source. A thorough understanding of its molecular structure is fundamental to appreciating
its reactivity and optimizing its applications in various fields, including analytical chemistry and
biomedical research.[2]

Molecular Structure and Identification

CPPO is a diester of oxalic acid and 2-carbopentoxy-3,5,6-trichlorophenol.[1] The molecule is
characterized by a central oxalate core connecting two substituted phenyl rings. Each phenyl
ring is heavily substituted with three chlorine atoms and a pentyloxycarbonyl group, which
significantly influences its electronic properties and reactivity.
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Table 1: Compound Identification

Identifier

Value

IUPAC Name

Bis{3,4,6-trichloro-2-
[(pentyloxy)carbonyl]phenyl} oxalate[1]

Common Name

Bis(2,4,5-trichloro-6-carbopentoxyphenyl)
oxalate, CPPO[1]

CAS Number

30431-54-0[3]

Molecular Formula

C26H24Cl6Os[3]

Molecular Weight

677.18 g/mol [3]

Canonical SMILES

CCCCCOC(=0)C1=C(C(=CC(=C1CI)CICI)OC(
=0)C(=0)0C2=C(C(=C(C=C2CI)CI)C)C(=0)O
ccccCl4]

InChl Key

TZZLVFUOAYMTHA-UHFFFAOY SA-N[4]

Quantitative Structural Data

Precise experimental determination of the crystal structure of CPPO through techniques like X-

ray crystallography has not been extensively reported in publicly available literature. However,

computational chemistry methods, such as Density Functional Theory (DFT), can provide

reliable predictions of molecular geometry. The following table presents theoretical bond

lengths and angles for a related, structurally similar compound, bis(2,4,6-trichlorophenyl)

oxalate (TCPO), which can serve as a reasonable approximation for the core oxalate structure

in CPPO. It is important to note that the actual bond lengths and angles in CPPO may vary due

to the presence of the carbopentoxy group.

Table 2: Theoretical Molecular Geometry Data for a Related Oxalate Ester (TCPO)
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Parameter Bond/Angle Value (A or °)
Bond Lengths C-C (oxalate) ~154A

C=0 (oxalate) ~1.20A

C-O (ester) ~1.34A

O-C (aryl) ~1.41A

Bond Angles 0O=C-C (oxalate) ~125°

0=C-O (ester) ~124°

C-O-C (ester) ~117°

Note: These values are based on computational models of TCPO and are provided for
illustrative purposes. Actual experimental values for CPPO may differ.

Experimental Protocols
Synthesis of CPPO

The synthesis of CPPO is typically achieved through the reaction of 2-carbopentoxy-3,5,6-
trichlorophenol with oxalyl chloride in the presence of a base to neutralize the HCI byproduct.[1]
A detailed experimental protocol based on procedures for similar aryl oxalates is provided
below.[5]

Experimental Workflow: Synthesis of CPPO
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Caption: A generalized workflow for the synthesis of CPPO.
Methodology:

o Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-carbopentoxy-3,5,6-
trichlorophenol (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous toluene.

» Reaction: Cool the solution to 0°C in an ice bath. Slowly add a solution of oxalyl chloride (1
equivalent) in anhydrous toluene via the dropping funnel over 30 minutes with vigorous
stirring. After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for an additional 2-4 hours.

o Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

Wash the filtrate sequentially with water and brine.
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 Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate
the solvent under reduced pressure. The crude product can be purified by recrystallization
from a suitable solvent such as ethanol to yield CPPO as a white solid.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for confirming the structure of CPPO. A general
protocol for acquiring NMR data for a similar compound, diethyl oxalate, is provided as a
reference.[6]

Methodology:

o Sample Preparation: Dissolve 10-20 mg of purified CPPO in approximately 0.6-0.7 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

e 1H NMR Acquisition: Acquire the *H NMR spectrum. The expected signals would include
multiplets for the pentyl chain protons and a singlet for the aromatic proton.

e 13C NMR Acquisition: Acquire the proton-decoupled 3C NMR spectrum. Expected signals
would include those for the carbonyl carbons of the oxalate and ester groups, the aromatic
carbons, and the carbons of the pentyl chain.

Table 3: Predicted tH and 3C NMR Chemical Shifts for CPPO
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Predicted Chemical

Nucleus . Multiplicity Assignment
Shift (ppm)

H ~7.5 S Ar-H

~4.3 t -OCHz-

~1.7 m -OCH2CH:-

~14 m -CH2CH2CHs

~0.9 t -CHs

13C ~ 165 S C=0 (ester)

~ 158 S C=0 (oxalate)

~ 145-120 m Ar-C

~ 66 S -OCHz-

~ 28 S -OCH2CH:-

~ 22 S -CH2CH2CHs

~14 S -CHs

Note: These are estimated chemical shifts. Actual experimental values may vary.
4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in CPPO, particularly
the carbonyl groups of the ester and oxalate moieties.

Methodology:

o Sample Preparation: Prepare a KBr pellet containing a small amount of the CPPO sample or
acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm™1,

Table 4: Characteristic Infrared Absorption Bands for CPPO
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Wavenumber (cm~?) Intensity Assignment
~1770-1750 Strong C=0 stretch (ester)
~1740-1720 Strong C=0 stretch (oxalate)
~1300-1100 Strong C-O stretch (ester)

~ 1600-1450 Medium C=C stretch (aromatic)
~ 800-600 Strong C-Cl stretch

Note: The exact positions of the carbonyl stretching bands can be influenced by the electronic
effects of the substituents on the phenyl rings.[7]

Chemiluminescence Signaling Pathway

The light-producing reaction of CPPO is a classic example of peroxyoxalate
chemiluminescence, which proceeds via a Chemically Initiated Electron Exchange
Luminescence (CIEEL) mechanism.[8][9] The overall process involves the reaction of CPPO
with hydrogen peroxide in the presence of a fluorescent dye.

Chemiluminescence Reaction Pathway of CPPO
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Caption: The Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway for
CPPO.

The key steps in this pathway are:

o Activation: In the presence of a base catalyst, hydrogen peroxide reacts with CPPO to form a
peroxyoxalate intermediate, releasing two molecules of 2,4,5-trichloro-6-
carbopentoxyphenol.[10]

» Formation of High-Energy Intermediate: This intermediate rapidly cyclizes to form the highly
unstable, high-energy 1,2-dioxetanedione.[10]

» Energy Transfer (CIEEL): The 1,2-dioxetanedione forms a charge-transfer complex with a
fluorescent dye molecule. An electron is transferred from the dye to the dioxetanedione,
causing it to decompose into two molecules of carbon dioxide and forming a radical ion pair.

[8]

o Light Emission: A back-electron transfer from the carbon dioxide radical anion to the dye
radical cation generates the dye in an electronically excited state. As the excited dye returns
to its ground state, it emits a photon of light. The color of the light is dependent on the
specific fluorescent dye used.[8]

Conclusion

The molecular structure of CPPO, characterized by its central oxalate bridge and highly
substituted phenyl rings, is intricately linked to its remarkable chemiluminescent properties.
While detailed experimental structural data for CPPO itself is scarce, analogies to related
compounds and computational models provide a solid framework for understanding its
geometry. The well-established synthesis and the detailed mechanism of its light-producing
reaction offer a clear picture of its chemical behavior. This technical guide provides a
foundational understanding for researchers working with CPPO and a basis for further
exploration and application of this fascinating molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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